5-Aminoquinolin-2(1H)-one

TRPV1 Antagonist Pain Intermediate

Researchers developing TRPV1 antagonists or next-gen quinolone antibiotics often face inconsistent building block quality. 5-Aminoquinolin-2(1H)-one (≥95% purity, solid form) solves this with a unique C2-carbonyl/C5-amine substitution pattern essential for sub-nanomolar TRPV1 antagonist activity (Ki=0.0500 nM) and tunable antibacterial SAR. • Consistent solid form ensures reproducible handling vs. liquid analogs • Validated intermediate for anti-inflammatory benzyl amine compounds • Reliable supply chain with batch-specific QC data

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 61317-32-6
Cat. No. B041705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoquinolin-2(1H)-one
CAS61317-32-6
Synonyms5-Amino-1H-quinolin-2-one;  5-Amino-2-quinolone;  5-Aminocarbostyril;  5-Amino-2(1H)-quinolinone; 
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC(=O)NC2=C1)N
InChIInChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12)
InChIKeyDANDEJPAZFBPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoquinolin-2(1H)-one Overview


5-Aminoquinolin-2(1H)-one (CAS 61317-32-6) is a heterocyclic building block with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol [1]. It belongs to the quinolin-2(1H)-one class, distinguished by a primary amine at the C5 position and a carbonyl at the C2 position [2]. The compound is typically supplied as a light yellow to green-yellow solid with a purity of ≥95% and is primarily utilized as a key intermediate in the synthesis of biologically active molecules, particularly transient receptor potential vanilloid 1 (TRPV1) antagonists [3].

Reported intermediate for TRPV1 antagonist synthesis
C5-amino scaffold for quinolone antibacterial SAR
Patent-reported anti-inflammatory compound precursor

5-Aminoquinolin-2(1H)-one: Why Analogs Fail


Generic substitution with other aminoquinolines or quinolinones is not viable due to critical differences in both chemical reactivity and biological activity driven by the unique C2-carbonyl/C5-amine substitution pattern. This dual functionality is essential for the compound's role as a precursor to potent TRPV1 antagonists [1], whereas closely related analogs like 5-aminoquinoline (lacking the carbonyl) or 8-aminoquinoline (differing in amine position) fail to provide the necessary scaffold for this specific application. Furthermore, the C5-amino group, when incorporated into quinolone antibacterials, has been shown to profoundly alter DNA gyrase inhibition and minimum inhibitory concentration (MIC) profiles compared to the C5-hydrogen analog, with the effect being highly dependent on the N1-substituent [2]. This established structure-activity relationship demonstrates that seemingly minor structural changes lead to significant and unpredictable losses in desired biological activity, making generic replacement scientifically unsound.

Target Attribute
Analog Limitation
C2-carbonyl/C5-amine dual functionality
5-aminoquinoline lacks carbonyl; TRPV1 antagonist scaffold may not transfer
C5-amino group in quinolone antibacterials
C5-H analog shows different MIC profile; N1-substituent dependency may shift activity

5-Aminoquinolin-2(1H)-one: Evidence vs. Analogs


TRPV1 Antagonist Scaffold Advantage

5-Aminoquinolin-2(1H)-one serves as a critical intermediate for synthesizing orally available TRPV1 antagonists, with a reported binding affinity (Ki) as low as 0.0500 nM for a derivative compound [1]. In contrast, 5-aminoquinoline, which lacks the C2-carbonyl, does not serve as a precursor to this class of potent antagonists and exhibits a different photophysical profile, including a fluorescence lifetime that increases from picoseconds at room temperature to nanoseconds at cryogenic temperatures, a property not shared by the 2(1H)-one derivative [2].

TRPV1 scaffold
Context-dependent
Derivative Ki 0.0500 nM
Comparator: 5-aminoquinoline — no TRPV1 activity reported
Reported TRPV1 antagonist scaffold context
Cross-study data; FLIPR assay on human TRPV1
TRPV1 Antagonist Pain Intermediate

Anti-inflammatory Differentiation

5-Amino-quinolin-2(1H)-ones are explicitly identified as key substituents for benzyl amine compounds that exhibit anti-inflammatory efficiency and are used as anti-inflammatory agents, as documented in patent literature [1]. This application is not described for the unsubstituted quinolin-2(1H)-one or other positional isomers like 8-aminoquinoline, establishing a specific, application-linked differentiation.

Anti-inflammatory
Class-level
Patent-reported substituent
Described for benzyl amine anti-inflammatory compounds
Qualitative differentiation; data to verify
Anti-inflammatory Pharmaceutical Intermediates Patent

Quinolone Antibacterial Differentiation

In a comparative study of quinolone antibacterials, 5-amino substituted derivatives were directly compared to their 5-hydrogen analogs for antiinfective activity using DNA gyrase inhibition, minimum inhibitory concentrations (MICs) against a variety of bacteria, and in vivo efficacy in a mouse infection model [1]. The study found that the influence of the C5-amino group on potency was heavily dependent on the choice of N1-substituent, demonstrating a non-linear structure-activity relationship. This highlights that the 5-amino group confers a specific, modifiable activity profile that is absent in the 5-H analog and cannot be predicted from simpler quinolones.

Quinolone antibacterial
Head-to-head
C5-amino vs C5-H
C5-amino group: modifiable potency reported; C5-H analog: baseline activity
Reported modulatory role in quinolone SAR
N1-substituent-dependent; in vitro & in vivo evidence
Antibacterial Quinolone DNA Gyrase

Physical and Chemical Properties

Commercially sourced 5-Aminoquinolin-2(1H)-one is supplied with a verified purity of ≥95% and is characterized by a standard InChI key (DANDEJPAZFBPAS-UHFFFAOYSA-N) [1]. Its physical form is a light yellow to green-yellow solid . In contrast, a close analog like 5-aminoquinoline is a liquid or low-melting solid with different solubility and handling characteristics [2], which can impact experimental reproducibility and formulation.

Physical form
Specification review
Solid, ≥95% purity
Consistent solid for reproducible synthesis
vs. liquid 5-aminoquinoline; commercial spec
Analytical Chemistry Procurement Quality Control

5-Aminoquinolin-2(1H)-one: Research & Industrial Applications


TRPV1 Antagonist Synthesis for Pain

This compound is an essential intermediate for preparing potent TRPV1 antagonists, as evidenced by its use in synthesizing derivatives with sub-nanomolar binding affinity (Ki = 0.0500 nM) [1]. This application is distinct from other aminoquinolines, which lack the necessary 2(1H)-one scaffold for this activity [2]. Researchers developing novel analgesics or studying TRPV1 pharmacology should prioritize this compound as a validated building block.

Quinolone Antibacterial Optimization

The 5-amino group on the quinolin-2(1H)-one core has been directly shown to influence the antibacterial spectrum and potency of quinolone drugs when compared to the 5-hydrogen analog, with the effect being tunable by the N1-substituent [3]. This makes it a privileged scaffold for structure-activity relationship (SAR) studies aimed at developing next-generation quinolone antibiotics with improved activity against resistant strains.

Anti-inflammatory Agent Development

Patent literature explicitly identifies 5-amino-quinolin-2(1H)-ones as key substituents in benzyl amine compounds that demonstrate anti-inflammatory efficiency [4]. This application is not claimed for other simple quinoline analogs, providing a clear and protected research direction for teams focused on discovering new treatments for inflammatory diseases.

High-Purity Synthesis & Material Science

With a defined solid form, ≥95% purity, and a unique InChI key, 5-Aminoquinolin-2(1H)-one provides a reliable and consistent building block for complex organic syntheses . Its distinct physical properties compared to liquid analogs like 5-aminoquinoline ensure more reproducible handling, weighing, and reaction outcomes, making it a superior choice for both academic research and industrial process development where consistency is paramount [5].

Application
Selection Property
Validation Focus
TRPV1 antagonist synthesis research
2(1H)-one scaffold for TRPV1 target engagement
Binding affinity and target engagement assays
Quinolone antibacterial SAR studies
C5-amino modifiable antibacterial activity
MIC and DNA gyrase inhibition endpoints
Anti-inflammatory agent research
Patent-reported anti-inflammatory substituent
In vitro anti-inflammatory assay context
High-purity synthesis workflows
Consistent solid form and purity
Reproducible reaction outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminoquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.